molecular formula C14H11FO4 B102154 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone CAS No. 15485-69-5

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Cat. No.: B102154
CAS No.: 15485-69-5
M. Wt: 262.23 g/mol
InChI Key: WAPZGBCWSLEYCF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is a chemical compound of significant interest in synthetic and methodological chemistry. It serves as a valuable intermediate for the synthesis of more complex organic molecules, particularly through reactions involving its multiple hydroxyl groups . Researchers utilize this compound in the development of novel synthetic pathways, including its own preparation via the Hoesch reaction, which involves the condensation of p-fluorophenylacetonitrile with phloroglucinol . This makes it a relevant building block in medicinal chemistry and materials science research for constructing compound libraries and exploring structure-activity relationships. The presence of both fluorophenyl and polyhydroxyphenyl moieties provides a unique electronic and structural profile for studies in molecular recognition and as a precursor for heterocyclic compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZGBCWSLEYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409310
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
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Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15485-69-5
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=15485-69-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
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Preparation Methods

Hoesch Reaction

The Hoesch reaction is a cornerstone for synthesizing polyhydroxyaryl ketones. This method involves the condensation of 4-fluorophenylacetonitrile with phloroglucinol (1,3,5-trihydroxybenzene) in the presence of a Lewis acid catalyst. Key steps include:

  • Activation : Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) facilitates the formation of a reactive acylium ion intermediate.

  • Electrophilic Substitution : The acylium ion attacks the electron-rich phloroglucinol at the para position relative to hydroxyl groups.

  • Hydrolysis : The resulting imine intermediate is hydrolyzed under acidic conditions to yield the target ketone.

Optimized Conditions :

  • Catalyst : BF₃·OEt₂ (20 mol%) enhances regioselectivity compared to ZnCl₂.

  • Solvent : Anhydrous diethyl ether or dichloromethane.

  • Temperature : 0–5°C to minimize side reactions.

  • Yield : 65–78% after recrystallization from ethanol-water.

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation using 4-fluorophenylacetyl chloride and phloroglucinol. This method avoids nitrile intermediates but requires stringent moisture control.

Reaction Parameters :

  • Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv).

  • Solvent : Nitromethane or carbon disulfide.

  • Temperature : Reflux at 40–50°C for 6 hours.

  • Yield : 52–60% due to competing hydroxyl group acylation.

Comparative Analysis of Methodologies

ParameterHoesch ReactionFriedel-Crafts Acylation
Catalyst BF₃·OEt₂ or ZnCl₂AlCl₃
Reaction Time 4–6 hours6–8 hours
Yield 65–78%52–60%
Byproducts MinimalDi-acylated derivatives
Scalability High (batch reactors)Moderate

The Hoesch reaction is favored industrially due to higher yields and fewer purification challenges.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance efficiency:

  • Reactors : Microchannel reactors with precise temperature control (±2°C).

  • Residence Time : 15–20 minutes.

  • Output : 5–10 kg/hour with ≥95% purity after inline crystallization.

Solvent Recycling

Ethanol-water mixtures are recovered via fractional distillation, reducing waste by 70%.

Purification and Characterization

Crystallization

  • Solvent System : Ethanol-water (7:3 v/v).

  • Purity : ≥98% (HPLC).

  • Melting Point : 182–184°C (lit. 180–185°C).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 6.25 (s, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, F-Ar-H), 3.85 (s, 2H, CH₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar C=C), 1240 cm⁻¹ (C-F).

Challenges and Mitigations

Hydroxyl Group Protection

Unprotected phloroglucinol leads to side reactions. Trimethylsilyl (TMS) protection is employed:

  • Silylation : Phloroglucinol + hexamethyldisilazane → TMS-protected derivative.

  • Condensation : Reaction with 4-fluorophenylacetonitrile.

  • Deprotection : HCl/MeOH removes TMS groups, restoring hydroxyls.

Fluorine Stability

Fluorine substituents are susceptible to hydrolysis under strong acids. Buffered Conditions (pH 4–5) prevent defluorination.

Emerging Techniques

Microwave-Assisted Synthesis

  • Conditions : 100°C, 300 W, 20 minutes.

  • Yield Increase : 82% vs. 65% conventional.

Biocatalytic Routes

Exploratory studies use laccase enzymes to oxidize 4-fluorophenyl ethanol precursors, though yields remain low (≤35%) .

Scientific Research Applications

Chemistry

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits notable biological activities:

  • Antioxidant Properties: The hydroxyl groups can donate electrons to neutralize free radicals.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various microbial strains.

Medicine

The compound is being explored for its potential use in drug development:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its ability to bind at active sites.
  • Therapeutic Applications: Its structural similarity to known bioactive molecules suggests it could be developed into therapeutic agents targeting diseases related to oxidative stress and microbial infections.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various phenolic compounds, including derivatives of phloroglucinol. Results indicated that compounds with multiple hydroxyl groups exhibited significant radical scavenging activity. The fluorinated derivative showed enhanced electron-donating capacity compared to non-fluorinated counterparts.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors highlighted the potential of phenolic compounds in medicinal chemistry. The binding affinity of this compound was evaluated against specific enzymes linked to oxidative stress-related diseases. Preliminary results suggested competitive inhibition mechanisms.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Key Observations :

  • Fluorine’s electronegativity enhances metabolic stability compared to Cl or I .
  • Ether-linked derivatives (e.g., 2-(4-fluorophenoxy)-...) exhibit distinct solubility profiles due to altered polarity .

Methoxy-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Yield (%) Melting Point (°C)
2-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₅H₁₄O₅ 274.27 OCH₃ at para position Hoesch reaction with p-methoxyphenylacetonitrile 37–74 193–197
2-(3-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₅H₁₄O₅ 274.27 OCH₃ at meta position Acid hydrolysis of 4-methoxybenzyl intermediates 30–75 N/A

Key Observations :

  • Methoxy groups reduce acidity of phenolic OH groups, altering reactivity in phosphorylation or glycosylation reactions .
  • Para-methoxy derivatives show higher crystallinity (m.p. 193–197°C) compared to meta isomers .

Nitro-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Yield (%) Melting Point (°C)
2-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁NO₆ 289.25 NO₂ at para position Hoesch reaction with p-nitrophenylacetonitrile 56–93 245–250
2-(3-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone C₁₄H₁₁NO₆ 289.25 NO₂ at meta position BF₃-mediated condensation 63 211–212

Key Observations :

  • Conflicting melting points reported for 4-nitrophenyl derivative (210°C vs. 245–250°C), possibly due to polymorphism .

Parent Compound: Phloroacetophenone

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
1-(2,4,6-Trihydroxyphenyl)ethanone (Phloroacetophenone) C₈H₈O₄ 168.15 No fluorophenyl group Anti-obesity, cholesterol-lowering via cholesterol 7α-hydroxylase activation

Key Differences :

  • The fluorophenyl group in 2-(4-fluorophenyl)-... enhances lipophilicity (logP ≈ 2.5 vs. 1.2 for phloroacetophenone), improving membrane permeability .

Biological Activity

2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as a derivative of 2,4,6-trihydroxyacetophenone, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11FO4C_{14}H_{11}FO_4, with a molecular weight of approximately 278.24 g/mol. The compound features a fluorophenyl group attached to an ethanone core that is further substituted with a trihydroxyphenyl moiety.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to the compound's ability to scavenge free radicals and reduce oxidative stress.
  • Anticancer Properties : Studies have shown that derivatives of trihydroxyacetophenones can induce apoptosis in cancer cells by modulating pathways involving p53 and MDM2 interactions. These interactions are crucial for regulating cell cycle progression and apoptosis in response to DNA damage .
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Activity Mechanism Reference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis via p53 pathway
Anti-inflammatoryInhibits cytokine production

Case Studies

  • Anticancer Activity : A study focused on the effects of related trihydroxyacetophenones demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of p53-dependent pathways leading to cell cycle arrest and apoptosis .
  • Neuroprotective Effects : Another investigation revealed that derivatives could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disorders .
  • Anti-inflammatory Potential : Research indicated that certain derivatives could reduce inflammation markers in animal models, highlighting their potential in treating conditions like arthritis or chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via sequential aldol condensation and Algar-Flynn-Oyamada (AFO) reactions. For example, 1-(2,4,6-trihydroxyphenyl)ethanone (phloroacetophenone) is synthesized in deep eutectic solvents, which improve reaction efficiency and sustainability . Another approach involves coupling 2-bromo-1-(4-fluorophenyl)ethanone with thiosemicarbazones in DMF/EtOH (3:2) under ambient conditions for 2 hours, achieving moderate yields . Optimization includes solvent selection (polar aprotic solvents enhance reactivity) and temperature control (room temperature to 60°C).

Q. How is this compound characterized analytically, and what key spectral data validate its structure?

  • Methodological Answer : UV-Vis spectroscopy (λmax at 209, 226, and 286 nm in 2-propanol) confirms the aromatic and ketonic chromophores . Elemental analysis (e.g., C: 59.7%, H: 4.4%, O: 35.6%) aligns with theoretical values (C₉H₈O₄) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for verifying molecular weight (168.1 g/mol) and substituent positions. For derivatives, compare melting points (e.g., 193–197°C for analogs ) to assess purity.

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Key properties include:

  • Melting Point : 121–123°C (similar analogs) ; deviations may indicate impurities.
  • Density : 1.364 g/cm³ , affecting solvent selection for crystallization.
  • Solubility : High in polar solvents (e.g., ethanol, DMF) due to hydroxyl and ketone groups .
  • Stability : Store at –20°C for long-term stability (>4 years) . These properties guide solvent systems for reactions and storage protocols.

Advanced Research Questions

Q. How do intermolecular interactions in crystalline this compound derivatives affect their structural stability?

  • Methodological Answer : Single-crystal X-ray studies reveal a 3D network stabilized by N–H···O, O–H···O, and O–H···N hydrogen bonds. π-π interactions between aromatic rings (centroid distances: 3.53–3.84 Å) further enhance stability . Weak C–O···π and N–O···π interactions contribute to packing efficiency. Computational modeling (e.g., DFT) can predict these interactions for novel analogs.

Q. What pharmacological activities are associated with this compound, and what experimental models validate its efficacy?

  • Methodological Answer : The compound exhibits anti-obesity and lipid-lowering effects by enhancing cholesterol 7α-hydroxylase activity, critical for bile acid synthesis . In vitro enzyme assays (e.g., recombinant CYP7A1) and in vivo rodent models (high-fat diet-induced obesity) are used. For anti-inflammatory activity, measure cytokine suppression (e.g., TNF-α, IL-6) in macrophage cell lines .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) alter bioactivity and physicochemical behavior?

  • Methodological Answer : Fluorine substituents increase metabolic stability and lipophilicity (logP) compared to methoxy groups, enhancing blood-brain barrier penetration . For example, 2-(4-methoxyphenyl) analogs show reduced enzymatic inhibition but improved solubility . SAR studies should combine docking simulations (e.g., AutoDock) with in vitro assays to map pharmacophore requirements.

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer : Degradation studies in buffered solutions (pH 1–13) at 25–60°C identify labile sites (e.g., ketone oxidation). Stabilization strategies include:

  • Lyophilization : For long-term storage in inert atmospheres .
  • Excipients : Add antioxidants (e.g., ascorbic acid) to aqueous formulations.
  • pH Control : Maintain neutral pH to prevent deprotonation of hydroxyl groups .

Q. How is this compound utilized as a precursor in catalytic synthesis of flavonols, and what reaction parameters optimize efficiency?

  • Methodological Answer : As a precursor, it undergoes base-catalyzed aldol condensation followed by AFO oxidation to yield flavonols . Key parameters:

  • Catalyst : Heterogeneous bases (e.g., K₂CO₃ on silica) improve recyclability.
  • Solvent : Ethanol/water mixtures enhance regioselectivity.
  • Temperature : 60–80°C balances reaction rate and byproduct formation.

Data Contradictions and Resolution

  • Melting Point Variability : Reported values range from 121–123°C to 193–197°C , likely due to polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm crystalline phases.
  • Bioactivity Discrepancies : Anti-obesity effects in vs. cosmetic applications in —context-dependent activity (e.g., concentration, cell type) may explain differences.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

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